![molecular formula C18H16N4O4S2 B3003577 2-(苯并[d]噻唑-6-甲酰胺)-3-甲酰胺基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸甲酯 CAS No. 886953-72-6](/img/structure/B3003577.png)

2-(苯并[d]噻唑-6-甲酰胺)-3-甲酰胺基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

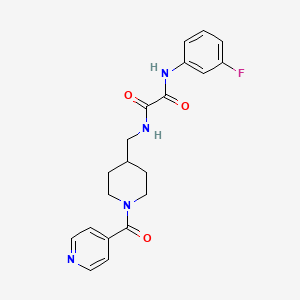

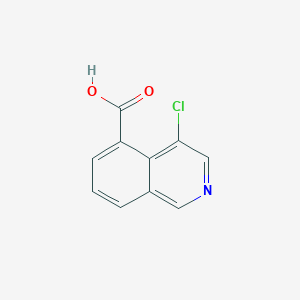

The compound of interest, methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the synthesis, molecular structure, and potential chemical and biological properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions with moderate to high yields. For instance, the synthesis of methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate was achieved in a 7% overall chemical yield in five steps from 6-amino-2-mercaptopyrimidin-4-ol . Similarly, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized via cyclization reactions with yields ranging from 70-96% . These examples suggest that the synthesis of the compound of interest would likely involve multiple steps, possibly including cyclization reactions and the use of activated methylene groups, as seen in the synthesis of related thieno[2,3-b]pyridines .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR, FT-IR, MS, HRMS, and X-ray diffraction studies . For example, the stereochemistry of certain thiazole and thieno[2,3-b]pyridine derivatives was elucidated using single-crystal X-ray diffraction . These techniques would likely be applicable in determining the molecular structure of the compound of interest, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides reacted with ortho-formylbenzoic acid to yield angular and linear isoindole diones . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their acid dissociation constants and antimicrobial activity. For example, the acid dissociation constants of certain derivatives were determined using potentiometric titration, indicating the presence of acidic groups such as NH and enol groups . Antimicrobial activity was observed in some compounds against various bacterial strains, including M. tuberculosis . These findings suggest that the compound of interest may also possess acidic properties and potential antimicrobial activity, which could be explored in further studies.

科学研究应用

合成和衍生物形成

- 该化合物已被用于合成各种化学衍生物,展示了其在化学反应中的多功能性。Mohamed (2021) Mohamed (2021) 的一项研究详细介绍了通过与各种化合物反应来创建乙基亚氨基噻唑并吡啶-4-甲酸酯和其他衍生物。这表明其作为化学合成中构建模块的潜力。

在药物发现中的应用

- 在药物发现领域,该化合物的苯并[d]噻唑成分已被确认为至关重要的。Durcik 等人 (2020) Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, Tomašič (2020) 描述了一种合成甲基 4-和 5-羟基-2-氨基-苯并[d]噻唑-6-甲酸酯的途径,强调了它们在药物化学中的作用作为构建模块。这表明该化合物在创建新的药物分子中的潜在应用。

抗菌剂的开发

- Nural、Gemili、Ulger、Sarı、De Coen、Şahin (2018) 的一项研究重点介绍了合成具有显着抗菌活性的甲基 5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-甲酸酯衍生物,表明噻唑成分在抗菌研究中的相关性。

在抗肿瘤研究中的潜力

- 如 Queiroz, Calhelha, Vale-Silva, Pinto, São-José Nascimento (2010) 所述,对新型 6-[(杂)芳基氨基]噻吩并[3,2-b]吡啶的研究表明相关化合物的潜在抗肿瘤活性。这可能指向癌症研究和治疗中的应用。

在抗炎剂中的探索

- 正如 Moloney (2001) 的研究中所提到的,已经合成了甲基 3-羟基噻吩并[2,3-b]吡啶-2-甲酸酯等化合物用于潜在的抗炎应用。这表明噻吩并[2,3-b]吡啶衍生物在抗炎研究中的相关性。

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

未来方向

属性

IUPAC Name |

methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-5-4-10-13(7-22)28-17(14(10)15(19)23)21-16(24)9-2-3-11-12(6-9)27-8-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCWZNXFCFIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)

![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)